methyl 3-(2-{[(4-methylphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
CAS No.: 946330-08-1
Cat. No.: VC7479551
Molecular Formula: C21H21N3O4S
Molecular Weight: 411.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946330-08-1 |
|---|---|
| Molecular Formula | C21H21N3O4S |
| Molecular Weight | 411.48 |
| IUPAC Name | methyl 3-[3-[(4-methylphenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
| Standard InChI | InChI=1S/C21H21N3O4S/c1-13-3-5-14(6-4-13)12-22-18(25)9-10-24-19(26)16-8-7-15(20(27)28-2)11-17(16)23-21(24)29/h3-8,11H,9-10,12H2,1-2H3,(H,22,25)(H,23,29) |
| Standard InChI Key | RRJFXEHJZNBSPP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
Introduction
This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. Quinazoline-based molecules often display pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory effects. The specific derivative described here contains functional groups such as a sulfanylidene moiety and a carbamoyl group, which may influence its chemical reactivity and biological activity.
Synthesis
The synthesis of quinazoline derivatives typically involves:
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Starting Materials: Aromatic amines and isothiocyanates to introduce sulfanylidene functionality.
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Reaction Pathway: Condensation reactions followed by cyclization to form the tetrahydroquinazoline core.
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Functionalization: Addition of methyl ester and carbamoyl groups through esterification or amidation.
Potential Applications
Quinazoline derivatives have been extensively studied for their therapeutic potential:
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Pharmacological Activity:
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Anticancer agents targeting tyrosine kinases.
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Antimicrobial properties against bacterial and fungal strains.
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Anti-inflammatory agents reducing cytokine production.
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Industrial Uses:
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As intermediates in organic synthesis.
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Potential use in material sciences due to unique electronic properties.
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Biological Implications
The presence of a sulfanylidene group suggests possible interactions with metal ions or enzymes in biological systems. The carbamoyl group may enhance solubility and bioavailability.
Challenges in Research
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Synthesis Complexity: Multi-step synthesis with potential for low yields.
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Stability: Sulfanylidene moiety may be sensitive to oxidation.
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Toxicity Studies: Comprehensive studies needed to assess safety.
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